molecular formula C9H20N4 B15348840 Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)

Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)

Cat. No.: B15348840
M. Wt: 184.28 g/mol
InChI Key: MMQGAPVLXHNIPD-SXNZSPLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) is a useful research compound. Its molecular formula is C9H20N4 and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20N4

Molecular Weight

184.28 g/mol

IUPAC Name

(4aR,8aS)-3,4a,8a-trimethyl-1,2,3,4,5,6,7,8-octahydropyrazino[2,3-b]pyrazine

InChI

InChI=1S/C9H20N4/c1-7-6-12-8(2)9(3,13-7)11-5-4-10-8/h7,10-13H,4-6H2,1-3H3/t7?,8-,9+/m0/s1

InChI Key

MMQGAPVLXHNIPD-SXNZSPLWSA-N

Isomeric SMILES

CC1CN[C@]2([C@@](N1)(NCCN2)C)C

Canonical SMILES

CC1CNC2(C(N1)(NCCN2)C)C

Origin of Product

United States

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